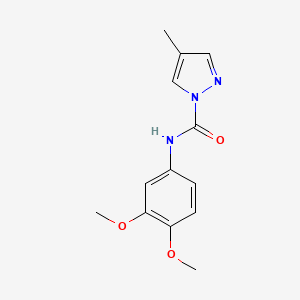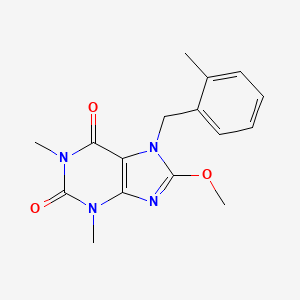
2,4-dimethyl-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(2-methylphenyl)benzamide, also known as DMMPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPB belongs to the class of benzamides and is structurally similar to the well-known drug, metoclopramide.
Wirkmechanismus
2,4-dimethyl-N-(2-methylphenyl)benzamide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. It has been found to block the release of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) in immune cells. 2,4-dimethyl-N-(2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(2-methylphenyl)benzamide has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2,4-dimethyl-N-(2-methylphenyl)benzamide has also been found to have a potential therapeutic effect in treating schizophrenia and other neurological disorders by modulating the levels of dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-dimethyl-N-(2-methylphenyl)benzamide in lab experiments is its low toxicity profile and high selectivity for dopamine D2 and serotonin 5-HT3 receptors. However, one of the limitations is the lack of human clinical trials, which limits its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several future directions for 2,4-dimethyl-N-(2-methylphenyl)benzamide research. One area of research is investigating its potential use in treating cancer and other inflammatory diseases. Another area of research is exploring its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease. Furthermore, future studies should focus on establishing the optimal dosage and administration route for 2,4-dimethyl-N-(2-methylphenyl)benzamide in humans.
Conclusion:
In conclusion, 2,4-dimethyl-N-(2-methylphenyl)benzamide is a synthetic compound with potential therapeutic applications in various scientific research studies. Its low toxicity profile and high selectivity for dopamine D2 and serotonin 5-HT3 receptors make it a promising candidate for further research. Future studies should focus on investigating its potential use in treating cancer, inflammatory diseases, and neurological disorders.
Synthesemethoden
2,4-dimethyl-N-(2-methylphenyl)benzamide can be synthesized through the reaction of 2,4-dimethylaniline and 2-methylbenzoyl chloride in the presence of a base. The reaction yields 2,4-dimethyl-N-(2-methylphenyl)benzamide as a white crystalline solid with a melting point of 115-117°C.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-(2-methylphenyl)benzamide has shown potential therapeutic effects in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 2,4-dimethyl-N-(2-methylphenyl)benzamide has also been investigated for its potential use in treating schizophrenia and other neurological disorders.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-8-9-14(13(3)10-11)16(18)17-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOKVBURUWQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)



![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)

![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)